Home > Products > Screening Compounds P76413 > (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate - 144731-64-6

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

Catalog Number: EVT-452209
CAS Number: 144731-64-6
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is synthesized from various precursors in laboratory settings, often through multi-step organic synthesis methods. It falls under the category of nitrogen-containing heterocycles, specifically pyridines and pyrazines, which are significant in medicinal chemistry due to their roles in drug design and development.

Synthesis Analysis

The synthesis of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate typically involves several key steps:

  1. Formation of the Pyrazine Ring: The initial step may involve the condensation of appropriate carbonyl compounds with hydrazines to form the pyrazine ring.
  2. Cyclization: Subsequent cyclization reactions can be performed to close the bicyclic structure characteristic of this compound. This might include using acid or base catalysis to facilitate the formation of the ring.
  3. Functionalization: The introduction of the carboxylate group typically occurs through esterification reactions, where methyl alcohol is used to form the methyl ester.
  4. Purification: The final product is usually purified by recrystallization or chromatography to ensure high purity for biological testing.
Molecular Structure Analysis

The molecular structure of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can be described as follows:

  • Molecular Formula: C₁₁H₁₄N₂O₃
  • Molecular Weight: Approximately 218.24 g/mol
  • Structural Features:
    • The compound contains a bicyclic structure formed by a pyridine and pyrazine ring.
    • It features a carboxylate functional group (-COOCH₃), which is responsible for its reactivity.
    • The stereochemistry at positions 7 and 9a is defined as R, indicating specific spatial arrangements that can influence biological activity.

Data and Analyses

X-ray crystallography or NMR spectroscopy can be employed to confirm the structural integrity and stereochemistry of the synthesized compound.

Chemical Reactions Analysis

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate can participate in several chemical reactions:

  1. Ester Hydrolysis: In an aqueous environment or under acidic conditions, the methyl ester can hydrolyze to form the corresponding carboxylic acid.
  2. Nucleophilic Substitution: The presence of electrophilic sites on the nitrogen atoms allows for nucleophilic substitution reactions with various nucleophiles.
  3. Reduction Reactions: The carbonyl group in the structure can undergo reduction to form alcohols or amines depending on the reducing agent used.

These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing derivatives with improved properties.

Mechanism of Action

The mechanism of action for (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate may involve:

  • Receptor Binding: The compound likely interacts with specific biological receptors or enzymes due to its structural conformation.
  • Signal Modulation: It may act as an agonist or antagonist in various signaling pathways, particularly in neurological contexts given its heterocyclic nature.

Research into its pharmacodynamics and pharmacokinetics is essential to elucidate its precise mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate include:

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
  • Melting Point: Specific melting point data would need to be determined experimentally but is typically within a range suitable for pharmaceutical compounds.

These properties are crucial for determining its formulation and application in drug development.

Applications

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or other diseases influenced by receptor modulation.
  2. Biological Research: Used in studies investigating receptor interactions or enzymatic pathways involving nitrogen-containing heterocycles.
  3. Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules with desired biological activity.
Introduction to (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

Chemical Identity and Nomenclature

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate represents a structurally complex heterocyclic compound characterized by its fused bicyclic system and defined stereochemistry. The systematic IUPAC name explicitly describes the ring fusion (pyrido[1,2-a]pyrazine), saturation state (octahydro), functional groups (methyl ester and ketone), and absolute configuration at two stereocenters (7R and 9aR). This compound is registered under CAS number 144731-64-6, providing a unique identifier for chemical databases and commercial catalogs [4] [8]. Its molecular formula is C₁₀H₁₆N₂O₃, with a molecular weight of 212.25 g/mol, as confirmed by multiple analytical sources [4] [7]. The structure incorporates three key functional elements: a carboxylate ester, an amide-like carbonyl, and a saturated bicyclic framework containing two nitrogen atoms at distinct positions (one tertiary, one secondary). The stereochemical configuration at positions 7 and 9a creates a specific three-dimensional orientation essential for its reactivity and application in asymmetric synthesis. Alternative nomenclature includes the designation "cis-1-oxo-octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid methyl ester," though this descriptor is less precise regarding absolute stereochemistry [3] [7].

Table 1: Key Identifiers of (7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

PropertyValue
Systematic Name(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate
CAS Registry Number144731-64-6
Molecular FormulaC₁₀H₁₆N₂O₃
Molecular Weight212.25 g/mol
MDL NumbersMFCD20527008, MFCD03839862
StereocentersDefined R-configuration at C7 and C9a

Historical Context in Heterocyclic Chemistry

The synthetic exploration of pyrido-pyrazine hybrids emerged as a significant focus within heterocyclic chemistry during the late 20th century, driven by their structural resemblance to bioactive natural products and pharmacophores. The patent literature from the mid-2000s reveals intensified interest in such bicyclic frameworks, particularly for their kinase inhibitory potential in anticancer therapeutics. Patent WO2007130468A2 exemplifies this trend, detailing pyrido[2,3-b]pyrazine and [1,8]-naphthyridine derivatives as inhibitors of ALK and c-Met kinases – targets implicated in various cancers [1]. Though structurally distinct, these compounds share the core concept of fused diazine rings that influenced later synthetic work on saturated analogs like the title compound. The precise stereochemical control required for (7R,9aR)-configuration became feasible with advances in asymmetric hydrogenation and enzymatic resolution techniques developed throughout the 1990s-2000s. Concurrently, crystallographic studies on related systems, such as methyl pyrido[2,3-b]pyrazine-3-carboxylate, provided foundational understanding of hydrogen bonding patterns (C-H···O, C-H···N) and π-π stacking interactions that stabilize such heterocycles in the solid state [5]. These structural insights informed the design of saturated derivatives with improved solubility and conformational stability for pharmaceutical applications. The synthesis of the title compound represents an evolution toward stereodefined, functionally diverse building blocks that retain the privileged scaffold characteristics while offering enhanced modularity for drug discovery.

Significance in Pharmaceutical and Synthetic Organic Chemistry

This compound occupies a strategic position in modern organic synthesis as a chiral building block with multiple handles for diversification. The methyl ester serves as an electrophilic site for nucleophilic substitution or hydrolysis to the corresponding carboxylic acid, while the carbonyl group offers a point for nucleophilic addition or reduction. Its saturated bicyclic structure provides conformational rigidity that can influence the stereochemical outcome of reactions at adjacent centers, making it valuable for designing stereocontrolled syntheses of complex molecules [3] [7]. Within pharmaceutical chemistry, the pyrido[1,2-a]pyrazine core is recognized as a privileged scaffold – a structural motif frequently associated with bioactivity across multiple target classes. Specifically, analogs of this scaffold have demonstrated relevance in:

  • Kinase Inhibitor Development: As evidenced by patent WO2007130468A2, related unsaturated pyrido-pyrazines exhibit potent inhibition of anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (c-Met) – validated targets in oncology [1].
  • Antibiotic Synthesis: While not directly bioactive itself, the compound's stereochemical complexity and functional group array make it a candidate for constructing advanced intermediates in antibiotic synthesis, akin to how benzoxazine carboxylic acids (e.g., CAS 82419-35-0) serve as precursors to fluoroquinolones like ofloxacin [9] [10].
  • Conformational Studies: The defined stereochemistry facilitates research into structure-activity relationships (SAR) where the three-dimensional orientation of pharmacophores relative to the bicyclic skeleton critically influences target binding.

Table 2: Synthetic Versatility and Applications of the Compound

FeatureSynthetic UtilityPotential Application
Methyl EsterHydrolysis to acid, transesterification, amidationProdrug design, peptide mimetics
Carbonyl Group (Position 1)Nucleophilic addition, reduction, enolizationIntroduction of alkyl/aryl groups, alcohol formation
Stereogenic Centers (7,9a)Diastereoselective functionalizationChiral ligands, asymmetric catalysts
Secondary AmineAcylation, alkylation, sulfonylationLibrary diversification for bioactivity screening

Commercial availability from suppliers like Synblock (Catalog #SB47207) and Weifang Yangxu Group Co., Ltd. (FOB Price: ~USD 10.00/gram) underscores its established role in research [4] [8]. These vendors typically provide the compound at ≥98% purity, characterized by techniques including NMR, HPLC, and LC-MS, ensuring reproducibility for demanding synthetic applications. Its stability under recommended storage conditions (dry, sealed, cool, and dark environment) further enhances its practicality as a synthetic intermediate [4] [8]. The ongoing use of structurally complex bicyclic esters like this compound highlights their indispensable role in accessing architecturally sophisticated and biologically relevant molecules.

Properties

CAS Number

144731-64-6

Product Name

(7R,9aR)-Methyl 1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-7-carboxylate

IUPAC Name

methyl (7R,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C10H16N2O3/c1-15-10(14)7-2-3-8-9(13)11-4-5-12(8)6-7/h7-8H,2-6H2,1H3,(H,11,13)/t7-,8-/m1/s1

InChI Key

BRPXEPFCSRKAGN-HTQZYQBOSA-N

SMILES

COC(=O)C1CCC2C(=O)NCCN2C1

Synonyms

2H-Pyrido[1,2-a]pyrazine-7-carboxylic acid, octahydro-1-oxo-, Methyl ester, (7R,9aR)-rel-

Canonical SMILES

COC(=O)C1CCC2C(=O)NCCN2C1

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H]2C(=O)NCCN2C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.